4-Naphthalen-2-yl-1-thia-4-azaspiro[4.5]decan-3-one
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Overview
Description
4-Naphthalen-2-yl-1-thia-4-azaspiro[4.5]decan-3-one is a spiro compound characterized by a unique structure that includes a naphthalene ring, a thia-azaspirodecane core, and a ketone functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Naphthalen-2-yl-1-thia-4-azaspiro[4.5]decan-3-one typically involves a multi-step process. One common method is the one-pot three-component reaction, which involves the condensation of ketones (such as 4-methylcyclohexanone or cyclohexanone), aromatic amines (such as 4-bromoaniline or 4-fluoroaniline), and mercaptoacetic acid in dry benzene . This reaction is catalyzed by thioglycolic acid and proceeds under reflux conditions to yield the desired spiro compound with good yields (67-79%) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the scalability of the one-pot synthesis method suggests it could be adapted for larger-scale production. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst concentration, would be essential for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Naphthalen-2-yl-1-thia-4-azaspiro[4.5]decan-3-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for halogenation.
Major Products
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
4-Naphthalen-2-yl-1-thia-4-azaspiro[4.5]decan-3-one has shown promise in various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antiproliferative agent against cancer cells.
Mechanism of Action
The mechanism of action of 4-Naphthalen-2-yl-1-thia-4-azaspiro[4.5]decan-3-one involves its interaction with specific molecular targets:
Molecular Targets: The compound inhibits epidermal growth factor receptor (EGFR) and BRAF V600E, both of which are critical in cancer cell proliferation.
Pathways Involved: By inhibiting these targets, the compound disrupts signaling pathways that promote cancer cell growth and survival, leading to apoptosis (programmed cell death) of cancer cells.
Comparison with Similar Compounds
4-Naphthalen-2-yl-1-thia-4-azaspiro[4.5]decan-3-one can be compared with other spiro compounds, such as:
1-Thia-4-azaspiro[4.4]alkan-3-ones: These compounds share a similar spiro core but differ in the size of the ring and substituents.
Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides: These derivatives have shown anticancer activity and share structural similarities with the thia-azaspiro core.
The uniqueness of this compound lies in its specific naphthalene substitution, which enhances its biological activity and specificity towards certain molecular targets .
Properties
IUPAC Name |
4-naphthalen-2-yl-1-thia-4-azaspiro[4.5]decan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NOS/c20-17-13-21-18(10-4-1-5-11-18)19(17)16-9-8-14-6-2-3-7-15(14)12-16/h2-3,6-9,12H,1,4-5,10-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXFVHPAYEFZLHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N(C(=O)CS2)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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